1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes:
Starting Materials: Furan-2-carbaldehyde, thiophene-2-amine, and dimethylamine.
Step 1: Formation of an intermediate Schiff base by reacting furan-2-carbaldehyde with thiophene-2-amine under acidic conditions.
Step 2: Reduction of the Schiff base to form the corresponding amine.
Step 3: Reaction of the amine with dimethylamine and an isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase yield and reaction rate.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides, nitro groups, or alkyl groups.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea depends on its application:
Pharmacological: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)urea: Similar structure but with two furan rings.
1-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea: Contains two thiophene rings.
Uniqueness
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-16(2)10(11-5-3-7-18-11)9-14-13(17)15-12-6-4-8-19-12/h3-8,10H,9H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTUHNBTLLTUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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